5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride
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Overview
Description
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C . This method provides high yield and excellent chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: As mentioned, oxidation using Mn(OTf)2 and t-BuOOH.
Reduction: Potential reduction reactions to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in pharmacological studies, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound with similar structural features.
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile:
Uniqueness
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is unique due to its specific fusion of cyclopentane and pyridine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
2731009-82-6 |
---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.6 |
Purity |
0 |
Origin of Product |
United States |
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